

An In-depth Technical Guide to the Basic Chemical Properties of Tubuloside A

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Compound of Interest

Compound Name: *Tubuloside A*

Cat. No.: *B183347*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubuloside A is a phenylethanoid glycoside first isolated from the stems of *Cistanche tubulosa*, a parasitic plant with a history of use in traditional medicine.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities, including hepatoprotective, anti-inflammatory, and antioxidant effects.[1][2][3] This technical guide provides a comprehensive overview of the fundamental chemical properties of **Tubuloside A**, presents its biological activities in a structured format, and outlines general experimental protocols for its analysis.

Chemical and Physical Properties

Tubuloside A is a complex glycoside characterized by a phenylethanoid aglycone and a sugar moiety. Its chemical structure and properties are summarized below.

Property	Value	Source
Molecular Formula	C37H48O21	[1] [2] [4]
Molecular Weight	828.76 g/mol	[2] [4]
CAS Number	112516-05-9	[1] [2] [4]
Appearance	Off-white to light yellow solid/powder	[2] [5]
Purity	95%~99%	[1]
IUPAC Name	[(2R,3R,4S,5R,6R)-5-acetyloxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-[[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate	[4]

Solubility and Stability

The solubility and stability of a compound are critical parameters for its experimental handling and formulation development.

Solvent	Solubility	Notes	Source
DMSO	50 mg/mL (60.33 mM)	Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.	[2] [6]
Methanol	Soluble	-	[3] [7]
Ethanol	Soluble	-	[5] [7]
Water	Insoluble	-	[3]
Corn Oil	≥ 2.5 mg/mL (3.02 mM)	In a formulation with 10% DMSO.	[2]
PEG300/Tween-80/Saline	≥ 2.5 mg/mL (3.02 mM)	In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.	[2]
SBE-β-CD in Saline	≥ 2.5 mg/mL (3.02 mM)	In a formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline).	[2]

Storage Conditions:

- Powder: -20°C, protect from light.[\[2\]](#)[\[6\]](#)
- In solvent (-80°C): Stable for 6 months.[\[2\]](#)
- In solvent (-20°C): Stable for 1 month, protect from light.[\[2\]](#)

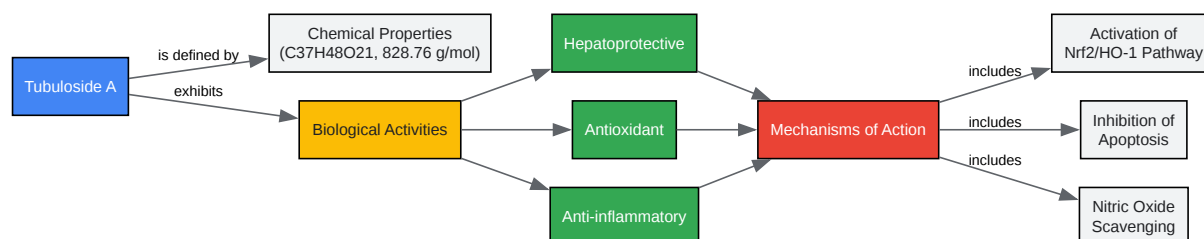
Biological Activities

Tubuloside A exhibits a range of biological activities, making it a promising candidate for further investigation in drug discovery.

Activity	Description	Key Findings	Source
Hepatoprotective	Protects liver cells from damage.	Inhibited D-GaIN-induced death of hepatocytes with an IC50 of 8.6 μ M.[2][3] Alleviates diclofenac-induced hepatonephro oxidative injury via the Nrf2/HO-1 signaling pathway.[8]	[2][3][8]
Antioxidant	Scavenges free radicals.	Shows stronger free radical scavenging activities than α -tocopherol against DPPH radicals and superoxide anions.[1][3]	[1][3]
Anti-inflammatory	Reduces inflammation.	Reduces nitrite accumulation in activated murine macrophages, indicating nitric oxide (NO) radical-scavenging activity.[1]	[1]
Antimitotic	Inhibits cell division.	Induces depletion of cell microtubules and triggers apoptosis. It inhibits tubulin polymerization more effectively than vinblastine.[9]	[9]

Signaling Pathways and Mechanisms of Action

The biological effects of **Tubuloside A** are mediated through various signaling pathways. The diagram below illustrates the logical relationship between **Tubuloside A** and its key biological activities and mechanisms.



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Caption: Logical relationship of **Tubuloside A**'s properties and activities.

Experimental Protocols

Detailed experimental protocols for **Tubuloside A** are often specific to the research context. However, general methodologies for its extraction, purification, and analysis can be outlined.

1. Extraction and Isolation from *Cistanche tubulosa*

- Objective: To extract and isolate **Tubuloside A** from its natural source.
- General Procedure:
 - The dried and powdered stems of *Cistanche tubulosa* are extracted with a solvent such as methanol or ethanol.
 - The resulting crude extract is then partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity.
 - The phenylethanoid glycoside-rich fraction (typically the n-butanol fraction) is subjected to various chromatographic techniques for further purification.

- Column chromatography using resins like Diaion HP-20, silica gel, or Sephadex LH-20 is commonly employed.
- Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

2. Analytical Identification and Quantification

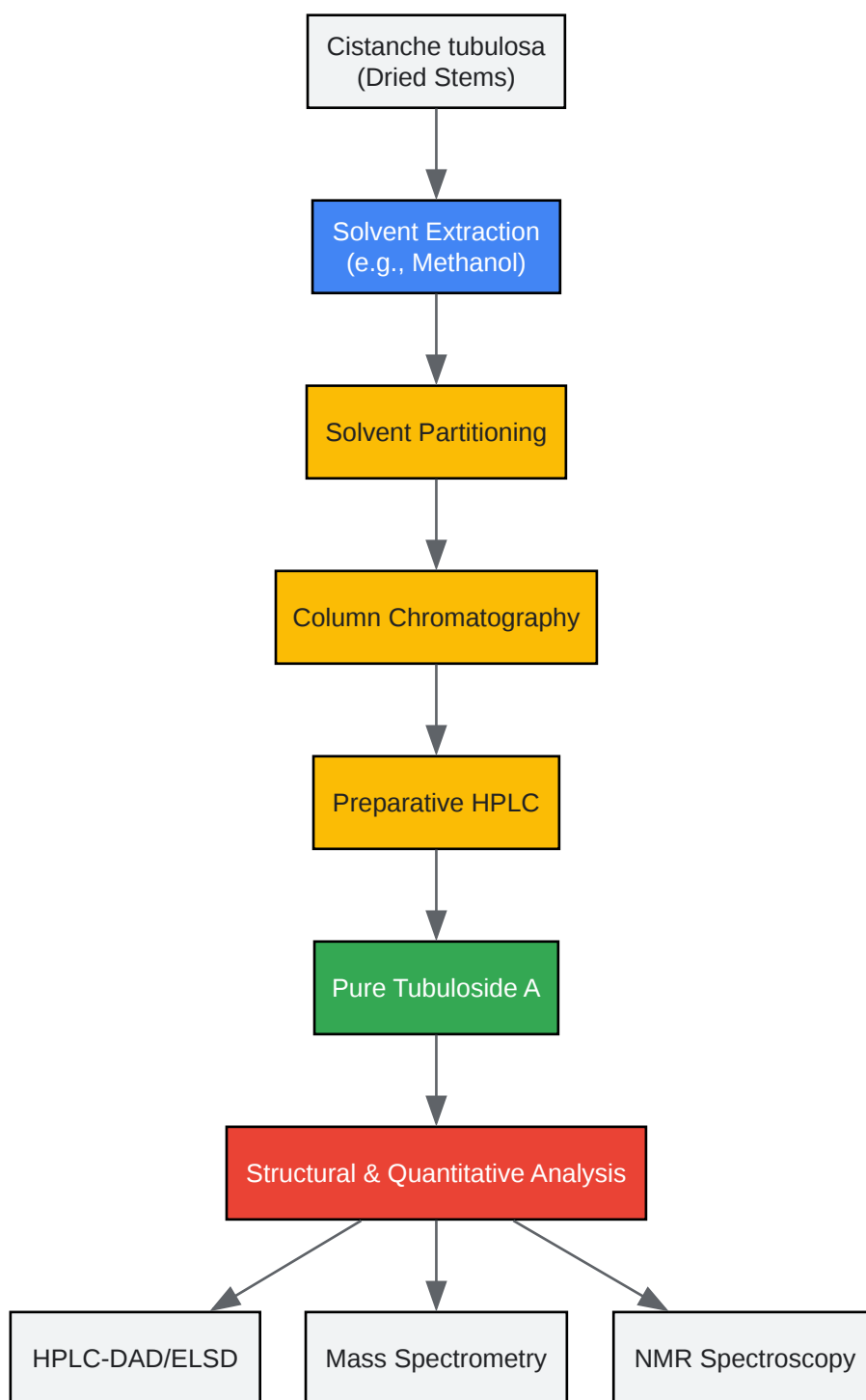
- Objective: To identify and quantify **Tubuloside A** in a sample.
- Methods:
 - High-Performance Liquid Chromatography (HPLC): A common method for both qualitative and quantitative analysis.
 - Stationary Phase: C18 column.
 - Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid).
 - Detection: Diode Array Detector (DAD) or Evaporative Light Scattering Detector (ELSD).
[\[1\]](#)
 - Mass Spectrometry (MS): Used for molecular weight determination and structural elucidation, often coupled with HPLC (LC-MS).
 - Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are crucial for the definitive structural identification of **Tubuloside A**.

3. In Vitro Hepatoprotective Activity Assay (D-GalN-induced Hepatocyte Death Model)

- Objective: To evaluate the hepatoprotective effect of **Tubuloside A**.
- General Procedure:
 - Primary hepatocytes are isolated from rats or mice.
 - The cells are cultured and treated with various concentrations of **Tubuloside A**.

- After a pre-incubation period, D-galactosamine (D-GalN) is added to induce hepatocyte apoptosis.
- Cell viability is assessed using methods like the MTT assay.
- The concentration of **Tubuloside A** that inhibits 50% of the D-GalN-induced cell death (IC50) is calculated.[\[2\]](#)[\[3\]](#)

The diagram below outlines a general workflow for the extraction and analysis of **Tubuloside A**.



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Caption: General workflow for **Tubuloside A** extraction and analysis.

Conclusion

Tubuloside A is a phenylethanoid glycoside with a well-defined chemical structure and a promising profile of biological activities. Its hepatoprotective, antioxidant, and anti-inflammatory properties, mediated through pathways such as Nrf2/HO-1, make it a significant subject for further research in drug development. This guide provides a foundational understanding of its chemical properties and a framework for its experimental investigation.

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